molecular formula C16H22O4 B1343553 8-(4-Ethoxyphenyl)-8-oxooctanoic acid CAS No. 898791-71-4

8-(4-Ethoxyphenyl)-8-oxooctanoic acid

Cat. No. B1343553
CAS RN: 898791-71-4
M. Wt: 278.34 g/mol
InChI Key: QVAGLYGPTOYQLX-UHFFFAOYSA-N
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Description

8-(4-Ethoxyphenyl)-8-oxooctanoic acid is a compound that has not been directly synthesized or characterized in the provided papers. However, a related compound, 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, has been synthesized and studied for its liquid crystalline properties. This related compound was synthesized in two steps from 4,4′-dihydroxybiphenyl and its structure was confirmed by various spectroscopic methods . Although the exact compound of interest is not discussed, the synthesis and characterization of structurally similar compounds can provide insights into the potential properties and reactivity of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid.

Synthesis Analysis

The synthesis of the related compound involved a two-step process starting from 4,4′-dihydroxybiphenyl. The first step involved the alkylation of 4,4′-dihydroxybiphenyl with 1-bromopropane in the presence of an alkali and potassium iodide to obtain 4-propoxy-4′-hydroxybiphenyl. The second step involved the reaction of this intermediate with 8-bromooctanoic acid ethyl ester in the presence of potassium carbonate and a phase transfer agent, resulting in the target compound after hydrolysis. The yield was 40% with a purity of 94.9% .

Molecular Structure Analysis

The molecular structure of a related compound, 8-ethoxy-4-cyclooctenyltellurium trichloride, was determined using X-ray diffraction. This compound crystallizes in the monoclinic system and was formed from a solvolytic substitution reaction in ethanol. Although this does not directly describe the molecular structure of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid, it provides an example of how ethoxy groups can be incorporated into organic molecules and the types of reactions they can undergo .

Chemical Reactions Analysis

The related compound 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid was not specifically studied for its reactivity in chemical reactions. However, the synthesis process itself involved reactions such as alkylation and esterification, which are common in organic synthesis. The compound 8-ethoxy-4-cyclooctenyltellurium trichloride was obtained through a mild solvolytic substitution reaction, indicating that ethoxy-containing compounds can participate in such reactions .

Physical and Chemical Properties Analysis

The physical properties of 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid were studied using differential scanning calorimetry (DSC) and polarizing microscopy (POM), which indicated that the compound exhibits thermotropic liquid crystalline behavior. This suggests that compounds with similar structures may also display unique physical properties such as phase transitions . The chemical properties of 8-ethoxy-4-cyclooctenyltellurium trichloride were not detailed, but its synthesis and molecular structure analysis imply that it may have interesting reactivity patterns, especially in the context of oxidation reactions .

Scientific Research Applications

Synthesis and Chemical Properties

8-(4-Ethoxyphenyl)-8-oxooctanoic acid, and its derivatives, play a significant role in chemical synthesis and the study of organic compounds. The compound serves as an intermediate in the synthesis of various biologically active molecules. For example, it has been used in the development of new materials through detailed quantitative analysis of different intermolecular interactions, indicating its potential in materials science (Shukla et al., 2020). The compound's synthesis pathways are crucial for understanding its chemical behavior and potential applications in pharmaceuticals and materials science.

Antimicrobial and Antibacterial Activity

Compounds derived from 8-(4-Ethoxyphenyl)-8-oxooctanoic acid have shown promising antimicrobial and antibacterial properties. A study by Patel et al. (2010) discussed the synthesis of novel 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones, which were evaluated for antimicrobial activity (Patel, Gandhi, & Sharma, 2010). Similarly, Srivastava, Tiwari, and Dutta (2011) described the development of a chitosan complex with 4-(ethoxycarbonyl) phenyl-1-amino-oxobutanoic acid as a matrix for silver nanoparticles, showcasing its antibacterial potential (Srivastava, Tiwari, & Dutta, 2011).

Material Science Applications

The unique chemical structure of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid and its derivatives also finds applications in material science, particularly in the development of nanocomposites and corrosion inhibitors. For instance, the synthesis of enantioenriched compounds by hydrogenolysis of optically pure derivatives showcases the compound's role in creating materials with specific optical properties, highlighting its relevance in material science and engineering (Buchholz, Hiller, & Reissig, 2002).

properties

IUPAC Name

8-(4-ethoxyphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-2-20-14-11-9-13(10-12-14)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAGLYGPTOYQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645440
Record name 8-(4-Ethoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898791-71-4
Record name 8-(4-Ethoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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